Cas no 127785-64-2 (Aureobasidin A)

Aureobasidin A structure
Nom du produit:Aureobasidin A
Numéro CAS:127785-64-2
Le MF:C60H92N8O11
Mégawatts:1101.4195
MDL:MFCD01675341
CID:141551
PubChem ID:9919816
Aureobasidin A Propriétés chimiques et physiques
Nom et identifiant
-
- Aureobasidin A (9CI)
- 10,12-tetradecanhexaenylidene]-3,5-dioxo,(2S,4E)
- 2-[(2S)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichlorotetradeca-2,4,6,8,10,12-hexaenoyl]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-5-hydroxy-3-oxo-2H-pyrrol-2-yl]acetamide
- AC1O52N9
- aurantoside B
- aureobasidin A
- LY-295337
- Basifungin
- Aureobasidin A (AbA)
- Cyclo[L-Phe-N-methyl-L-Phe-L-Pro-L-aIle-N-methyl-L-Val-L-Leu-N-methyl-β-hydroxy-L-Val-[(3R)-D-Hmp-]-N-methyl-L-Val-]
- Aureobasidin A,AbA
- Aureobasidin-A
- LY295337
- (2R,3R)-Hmp-MeVal-Phe-MePhe-Pro-alle-MeVal-Leucine-betaHOMeVal
- (2R,3R)2-Hydroxy-3-methylpentanoic acid-N-methylvaline-Phenylalanine-N-methylphenylalanine-Proline-alloisoleucine-Methylvaline-Leucine-betahydroxy-N-methylvaline
- HY-P1975
- R-106-1
- N-((2R,3R)-2-HYDROXY-3-METHYLVALERYL)-N-METHYL-L-VALYL-L-PHENYLALANYL-N-METHYL-L-PHENYLALANYL-L-PROLYL-L-ALLOISOLEUCYL-N-METHYL-L-VALYL-L-LEUCYL-3-HYDROXY-N-METHYL-L-VALINE .ALPHA.(SUB 1)-LACTONE
- Q27292033
- CHEMBL1793802
- Basifungin [USAN:INN]
- N-((2R,3R)-2-Hydroxy-3-methylvaleryl)-N-methyl-L-valyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-prolyl-L-alloisoleucyl-N-methyl-L-valyl-L-leucyl-3-hydroxy-N-methyl-L-valine alpha1-lactone
- MS-31962
- UNII-VV0USO6I6U
- BDBM50408926
- BASIFUNGIN [USAN]
- DTXSID201017531
- Basifungin; AbA
- VV0USO6I6U
- Ly 295337
- CS-0104069
- NK-204
- R106 1
- Basifungin (USAN/INN)
- SCHEMBL301215
- NK 204
- NS00011675
- (3S,6S,9S,12R,15S,18S,21S,24S,27S)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
- 127785-64-2
- R106-1
- BASIFUNGIN [INN]
- Aureobasidin A pound notAbA
- Valine, 3-hydroxy-N-(N-(N-(N-(1-(N-(N-(N-(2-hydroxy-3-methyl-1-oxopentyl)-N-methylvalyl)phenylalanyl)-N-methylphenylalanyl)prolyl)alloisoleucyl)-N-methylvalyl)leucyl)-N-methyl-, alpha-1-lactone
- D03057
- F90311
- Aureobasidin A(Basifungin)?
- DA-50942
- Aureobasidin A
-
- MDL: MFCD01675341
- Piscine à noyau: 1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46-,47+,48+,49+,50-/m1/s1
- La clé Inchi: RLMLFADXHJLPSQ-QKCBWMAHSA-N
- Sourire: O=C1[C@]2([H])C([H])([H])C([H])([H])C([H])([H])N2C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])OC([C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N1[H])=O)=O)=O)=O)=O)=O)=O)=O
Propriétés calculées
- Qualité précise: 1100.68855578 g/mol
- Masse isotopique unique: 1100.68855578 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 79
- Nombre de liaisons rotatives: 13
- Complexité: 2110
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 8.5
- Poids moléculaire: 1101.4
- Surface topologique des pôles: 235
Propriétés expérimentales
- Dense: 1.19
- Point d'ébullition: 1229.1°C at 760 mmHg
- Point d'éclair: 697.1°C
- Indice de réfraction: 1.574
- Le PSA: 245.85000
- Le LogP: 4.88900
Aureobasidin A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9267-50 mg |
Basifungin |
127785-64-2 | 99.79% | 50mg |
¥13997.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A98360-1mg |
Aureobasidin A (9CI) |
127785-64-2 | 95% | 1mg |
¥2122.0 | 2021-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9267-10 mg |
Basifungin |
127785-64-2 | 99.79% | 10mg |
¥5187.00 | 2022-04-26 | |
TargetMol Chemicals | T9267-5 mg |
Aureobasidin A |
127785-64-2 | 99.79% | 5mg |
¥ 3,477 | 2023-07-11 | |
TargetMol Chemicals | T9267-500 mg |
Aureobasidin A |
127785-64-2 | 99.79% | 500MG |
¥ 47,266 | 2023-07-11 | |
TargetMol Chemicals | T9267-100 mg |
Aureobasidin A |
127785-64-2 | 99.79% | 100MG |
¥ 20,997 | 2023-07-11 | |
ChemScence | CS-0104069-10mg |
Aureobasidin A |
127785-64-2 | 99.01% | 10mg |
$580.0 | 2022-04-28 | |
1PlusChem | 1P009W88-25mg |
Basifungin |
127785-64-2 | ≥98% | 25mg |
$902.00 | 2023-12-25 | |
TargetMol Chemicals | T9267-200mg |
Aureobasidin A |
127785-64-2 | 99.79% | 200mg |
¥ 30565 | 2023-09-15 | |
Aaron | AR009WGK-5mg |
Basifungin |
127785-64-2 | 99% | 5mg |
$63.00 | 2025-02-12 |
Aureobasidin A Littérature connexe
-
2. CCXXVIII.—The alkaline hydrolysis of esters in aqueous alcoholic solution. Part II. The interaction of phenoxides and aliphatic estersEric Stephen Gyngell J. Chem. Soc. 1928 1784
-
David O’Hagan Nat. Prod. Rep. 2000 17 435
127785-64-2 (Aureobasidin A) Produits connexes
- 1806967-28-1(4-Amino-2-hydroxy-5-(trifluoromethyl)pyridine)
- 2138009-23-9(2-(piperidin-1-yl)-1-(pyrimidin-2-yl)ethan-1-amine)
- 1472021-74-1(INDEX NAME NOT YET ASSIGNED)
- 2171659-58-6(methyl 3-amino-4-{(tert-butoxy)carbonyl(methyl)amino}-4-methylpentanoate)
- 1820608-70-5(potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate)
- 2361643-45-8(2-(3-Cyanoazetidin-3-yl)ethane-1-sulfonyl fluoride)
- 177839-86-0((R)-3-Amino-4-(4-methoxyphenyl)butanoicacid)
- 1396811-99-6(N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide)
- 184686-01-9(Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside)
- 54598-15-1(2(1H)-Quinolinone, 4,5,7-trimethyl-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:127785-64-2)Aureobasidin A

Pureté:99%/99%/99%
Quantité:10mg/5mg/1mg
Prix ($):727.0/489.0/188.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:127785-64-2)Basifungin

Pureté:97%+
Quantité:100mg
Prix ($):Enquête